N-benzylbenzamidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14N2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N'-benzylbenzenecarboximidamide |
InChI |
InChI=1S/C14H14N2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16) |
InChI Key |
QZARWWZWTPDHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Functionalization and Derivatization of N Benzylbenzamidine
N-Benzylbenzamidine serves as a versatile building block for the synthesis of more complex molecules through various functionalization and derivatization reactions.
One significant derivatization involves its participation in hypervalent iodine-mediated oxidative rearrangements . As discussed, this compound (1a) can undergo aza-Hofmann-type rearrangement to generate a carbodiimide (B86325) intermediate. This intermediate is highly reactive and can be trapped by various carboxylic acids to afford N-arylamides (benzanilides) in good to excellent yields. nih.gov This method allows for the incorporation of diverse functional groups from the carboxylic acid component onto the benzanilide (B160483) scaffold. nih.gov
Furthermore, this compound has been utilized in the synthesis of guanidines . In a study, this compound (1a) was reacted with various amines in the presence of hypervalent iodine reagents, such as 2-PrOPhINTs, to yield corresponding guanidines. This transformation highlights the utility of amidines as precursors for guanylation.
Table 2: Amine Scope in Guanidine (B92328) Synthesis from this compound
| Entry | Amine | Product (Guanidine) | Yield (%) |
| 1 | Butylamine | N-butyl-N'-benzylbenzamidine | 78 |
| 2 | Diethylamine | N,N-diethyl-N'-benzylbenzamidine | 75 |
| 3 | Benzylamine (B48309) | N,N'-dibenzylbenzamidine | 62 |
| 4 | Allylamine | N-allyl-N'-benzylbenzamidine | 55 |
| 5 | Cyclohexylamine | N-cyclohexyl-N'-benzylbenzamidine | 70 |
| 6 | Morpholine | N-morpholino-N'-benzylbenzamidine | 85 |
Note: Yields are reported as NMR yields using 1,3,5-trimethoxybenzene (B48636) as an internal standard. Reaction conditions: this compound (0.5 mmol), 2-PrOPhINTs (1.2 eq.), amine (1.2 eq.), DMC solvent, air, 30 °C, 1.5 h.
N-Benzylbenzamidines have also found application in copper-catalyzed cyclization reactions to form 1,3,5-triazine (B166579) derivatives. This approach offers a straightforward route to these nitrogen-containing heterocycles, avoiding the need for aldehydes or alcohols as reaction partners and utilizing readily accessible starting materials.
Reactivity Profiles and Transformative Applications of N Benzylbenzamidine in Organic Synthesis
N-Benzylbenzamidine as a Precursor to Azaheterocyclic Systems
Amidines, including this compound, are significant structural motifs in a wide range of molecules with numerous applications, particularly in drug discovery. They act as valuable precursors for the preparation of various azaheterocycles of biological interest. mdpi.comresearchgate.net
Synthesis of Imidazoles and Benzimidazoles
This compound and other N-aryl amidines have been utilized in the synthesis of imidazoles and benzimidazoles. For instance, benzimidazoles can be formed by reacting N-aryl amidines with benzenesulfonyl chloride under anhydrous conditions in triethylamine. ijdrt.com Additionally, 2-alkyl substituted benzimidazoles have been synthesized through hypervalent iodine(III)-promoted intramolecular oxidative C-H imidation of N-arylamidines. mdpi.com A metal-free, one-pot method has also been established for the synthesis of tetrasubstituted imidazoles from arylmethylamines and 1,2-dicarbonyls or benzoin, involving N-α-C(sp3)–H bond functionalization of arylmethylamines. rsc.org
Formation of Quinazolines and Quinazolinones
This compound plays a role in the formation of quinazolines and quinazolinones. Amidines are recognized as precursors for quinazolines and quinazolinones. mdpi.com An efficient copper-mediated tandem C(sp2)–H amination has been developed to provide quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides. rsc.org This method offers a straightforward approach for constructing complex polycyclic molecules. rsc.org
Construction of Triazine Derivatives
This compound is a key starting material for the construction of various triazine derivatives. mdpi.com
A novel and straightforward synthesis of 2,4,6-triaryl-1,3,5-triazines has been achieved via copper-catalyzed cyclization of N-benzylbenzamidines in DMSO. benthamscience.comresearchgate.net This protocol offers advantages such as cost-effectiveness, avoidance of aldehydes or alcohols as reaction partners, and easy accessibility of starting materials, making it a practical approach for accessing diverse 2,4,6-triaryl-1,3,5-triazines. researchgate.net Another method involves the reaction of equimolecular amounts of a nitrile and triflic anhydride (B1165640) or triflic acid at low temperature to produce an intermediate nitrilium salt, which then reacts with two equivalents of a different nitrile at higher temperature to form 2,4-disubstituted-6-substituted 1,3,5-triazines in moderate to good yields. acs.org This procedure has also been applied to synthesize 1,3,5-triazines with three different substituents. acs.org Furthermore, 1,2-dihydro-1,3,5-triazines can be synthesized from benzaldehyde (B42025) and this compound. nus.edu.sgclockss.org
Table 1: Synthesis of 2,4,6-Triaryl-1,3,5-Triazines from N-Benzylbenzamidines
| Starting Material (this compound derivative) | Catalyst | Solvent | Product Type | Yield | Reference |
| This compound | Copper | DMSO | 2,4,6-triaryl-1,3,5-triazine | Good to Excellent | benthamscience.comresearchgate.net |
Elaboration to Triazoles and Oxazoles
Amidines, including this compound, are noted as precursors for triazoles. mdpi.com While direct applications of this compound specifically for oxazole (B20620) synthesis were not explicitly detailed in the search results, the broader category of amidines is recognized for its versatility in forming various heterocycles. Triazoles, particularly 1,2,3-triazoles, are important five-membered heterocyclic scaffolds with extensive biological activity, often synthesized via click chemistry reactions involving azides and alkynes. nih.govscienceopen.comscielo.br
Generation of Pyrimidine (B1678525) and Pyrimidouracil Architectures
This compound is involved in the synthesis of pyrimidine and pyrimidouracil architectures. Pyrimidine derivatives can be synthesized through the condensation of an amidine, urea, thiourea, guanidine (B92328), or their derivatives with a 1,3-bifunctional three-carbon fragment. bu.edu.eg A synthetic protocol for the preparation of pyrimidouracils starts from 6-chlorouracil (B25721) by using amidines as a reaction partner. mdpi.comresearchgate.netsciforum.net N-uracil amidines, prepared via nucleophilic substitution reactions between 6-chlorouracil and amidines, are then used for the synthesis of structurally diverse pyrimidouracils through hypervalent iodine-mediated oxidative insertion of methylarenes into N-uracil amidine. mdpi.comresearchgate.netsciforum.net This reaction proceeds smoothly under specific conditions, yielding a variety of pyrimidouracils. mdpi.comsciforum.net
Table 2: Synthesis of Pyrimidouracils from N-Uracil Amidines
| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |
| N-uracil amidines, methylarenes | PhI(OAc)2 (2 equiv.), Cs2CO3 (2 equiv.), toluene (B28343), 100 °C, 15 h, O2 atmosphere | Substituted pyrimidouracils | Good to Excellent | mdpi.comsciforum.net |
Oxidative Coupling Reactions with Methylarenes
While this compound itself is a type of amidine, research has extensively explored the oxidative coupling of related amidine derivatives, such as N-uracil amidines, with methylarenes for the synthesis of nitrogen-containing heterocycles. An efficient synthetic method has been developed for the preparation of substituted pyrimidouracils through the hypervalent iodine-mediated oxidative coupling of N-uracil amidines and methylarenes. nih.gov, wou.edu This reaction proceeds under metal-free conditions, utilizing reagents like phenyliodine(III) diacetate (PhI(OAc)₂) in the presence of cesium carbonate (Cs₂CO₃) and an oxygen atmosphere at 100 °C. nih.gov, wou.edu
Methylarenes, including those with electron-donating groups (e.g., OMe, Me) and halogens (e.g., Cl, Br), have been successfully employed as coupling partners, yielding pyrimidouracils in good to excellent yields (75-86%). wou.edu Electron-withdrawing group-substituted methylarenes (e.g., F, CN) tend to give slightly lower yields. wou.edu Beyond pyrimidouracils, other amidine derivatives have also been shown to participate in oxidative coupling reactions with methylarenes for the synthesis of various heterocycles, such as 1,3,5-triazines, often mediated by oxidants like tert-butyl hydroperoxide (TBHP) under metal-free conditions. nih.gov, macinchem.org
Mechanistic Aspects of Oxidative Insertion in Heterocycle Formation
The mechanism proposed for the hypervalent iodine-mediated oxidative insertion of methylarenes into N-uracil amidines, leading to pyrimidouracils, involves a series of key steps. nih.gov, wou.edu Initially, the methylarene undergoes oxidation in the presence of the hypervalent iodine reagent, forming an aldehyde intermediate. nih.gov, wou.edu This in situ generated aldehyde then condenses with the amidine to produce an azadiene intermediate. nih.gov, wou.edu The azadiene subsequently undergoes an intramolecular Aza-Diel's Alder type reaction. nih.gov, wou.edu This is followed by a nih.govslideshare.net-hydrogen transfer, resulting in the formation of a 5,6-dihydropyrimidopyrimidine intermediate. nih.gov, wou.edu Finally, the desired pyrimidouracil product is obtained through the oxidation of this intermediate by aerial oxygen. nih.gov, wou.edu
Role of this compound in Amide and Guanidine Formation
This compound demonstrates significant utility in the synthesis of amides and guanidines, primarily through hypervalent iodine-mediated rearrangements and its function as a guanylating agent.
Hypervalent Iodine-Mediated Rearrangement to N-Arylamides
This compound serves as a crucial substrate in a new synthetic protocol for the preparation of N-arylamides via a hypervalent iodine-mediated aza-Hofmann-type rearrangement. nih.gov, nih.gov,, This transformation proceeds efficiently at 100 °C in toluene solvent. nih.gov, nih.gov Among various hypervalent iodine reagents, phenyliodine(III) N-tosylimidate (PhINTs) has been identified as an optimal oxidant, achieving high conversions and excellent yields. nih.gov, nih.gov, For instance, the reaction of this compound with PhINTs can yield benzanilide (B160483) in an impressive 86% yield. nih.gov
The conversion of this compound to N-arylamides is a prime example of an aza-Hofmann-type rearrangement. nih.gov, nih.gov,, The classical Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. In the context of amidines, this "aza-Hofmann" pathway similarly involves a rearrangement that can lead to the in situ formation of carbodiimides. nih.gov This rearrangement highlights the oxidative activation of the nitrogen atom within the amidine structure, facilitating the migration of a carbon group to the nitrogen.
A key mechanistic aspect of the hypervalent iodine-mediated rearrangement of amidines, including this compound, is the in situ generation of carbodiimide (B86325) intermediates. nih.gov, This transient carbodiimide can then react with carboxylic acids in a one-pot process to afford N-arylamides (anilides). nih.gov This approach provides a straightforward and efficient route to various N-arylamides from readily accessible amidine precursors.
Aza-Hofmann-Type Rearrangements
This compound as a Guanylating Agent
This compound has been successfully employed as a guanylating agent for the synthesis of guanidines. In a model system, the reaction of this compound with morpholine, mediated by PhINTs, effectively yielded the corresponding guanidine. This transformation demonstrates the ability of this compound to transfer a guanyl group to an amine, forming a new guanidine linkage. The reaction conditions, including the choice of oxidant (PhINTs proved optimal) and solvent, were investigated to achieve high mass balance and yield. The methodology has shown broad substrate scope, accommodating various substituents on the phenyl ring of this compound (both electron-donating and electron-withdrawing groups) and different types of amines, including primary and secondary acyclic and cyclic amines.
Table 1: Key Reactions and Outcomes of this compound and Related Amidines
| Reaction Type | Substrate Example | Reagent/Conditions | Product Class | Key Outcome/Yield (if specified) | Citation |
| Oxidative Coupling (Heterocycle Formation) | N-Uracil amidines | PhI(OAc)₂, Cs₂CO₃, O₂, Toluene, 100 °C | Pyrimidouracils | Good to excellent yields (75-86%) | nih.gov, wou.edu |
| Oxidative Coupling (Heterocycle Formation) | Amidine hydrochlorides | TBHP, Metal-free conditions | 1,3,5-Triazines | Smooth formation | nih.gov, macinchem.org |
| Hypervalent Iodine-Mediated Rearrangement | This compound | PhINTs, Toluene, 100 °C | N-Arylamides | Benzanilide (86%) | nih.gov, nih.gov, |
| Guanylation | This compound + Amine | PhINTs, DMC, Air, 30 °C | Guanidines | High yield, broad scope |
Oxidant Effects on Guanidine Synthesis
Advanced Mechanistic Investigations Involving this compound
Insights into Carbanion Cyclization Processes
This compound plays a role in and is relevant to reactions involving carbanion cyclization, either as a reactant in the formation of cyclic structures or as an observed intermediate/product in systems where carbanions undergo cyclization.
A significant application of this compound in cyclization chemistry is its use in the copper-catalyzed synthesis of 2,4,6-triaryl-1,3,5-triazines. This transformation represents a straightforward route to these important heterocyclic compounds. uni.lufishersci.se While the precise carbanionic intermediates in this specific cyclization are not explicitly detailed in the provided search results, copper-catalyzed cyclization reactions generally involve complex mechanisms, often proceeding via an oxidative insertion/reductive elimination pathway through a Cu(I)/Cu(III) manifold. These mechanisms can involve reactive species such as copper carbenoids or vinyl cations, which are closely related to carbanionic reactivity. herts.ac.ukfishersci.ficenmed.com
Furthermore, this compound has been observed as a trace product during the hydrolysis of reaction mixtures in studies investigating the mechanism of cyclization and 1,3-proton shifts of 1,3,5-triaryl-2,4-diaza-1,3-pentadienes. This particular cyclization is understood to involve a common W-shaped carbanion intermediate. nih.gov This observation highlights this compound's connection to systems where carbanions are key to the cyclization process.
The synthesis of this compound itself can be achieved through copper-catalyzed reactions. For instance, this compound can be prepared from benzonitrile (B105546) and benzylamine (B48309) using a copper(I) chloride (CuCl) catalyst in the presence of cesium carbonate (Cs₂CO₃) and 2,2'-bipyridine (B1663995) under an oxygen atmosphere in 2,2,2-trifluoroethanol (B45653) (TFE) solvent at 100 °C. Under optimized conditions, this reaction can yield this compound in 58%. nih.gov
Table 1: Synthesis of this compound
| Reactants | Catalyst | Base | Ligand | Solvent | Temperature | Time | Yield (%) |
| Benzonitrile, Benzylamine | CuCl | Cs₂CO₃ | 2,2'-bipyridine | TFE | 100 °C | 15 h | 58 |
Carbon Dioxide Fixation Studies
Amidines, as a class of organic compounds to which this compound belongs, are recognized for their ability to engage in carbon dioxide (CO₂) fixation. This process typically involves the reversible reaction of amidines with CO₂ to form zwitterionic adducts. This reversible nature is particularly appealing for applications in CO₂ capture and release systems.
Studies have demonstrated that various amidine derivatives, such as N-methyltetrahydropyrimidine, can effectively fix CO₂ both in solution and in the solid state. [7, 8 in previous search] The high nucleophilicity of the amidine moiety is a key factor enabling its reaction with CO₂. [7 in previous search] These zwitterionic adducts are often labile, allowing for CO₂ release at reduced temperatures compared to carbamates formed from primary or secondary amines. [7 in previous search]
While specific direct studies on this compound's application in CO₂ fixation were not identified in the search results, its classification as an amidine suggests its inherent potential in such processes. The general principle of strong nucleophiles, including carbanions, reacting with CO₂ to form carboxylates is well-established in organic chemistry. [11 in previous search, 17 in previous search] Given the reactivity of amidines in forming adducts with CO₂, this compound, like other amidines, contributes to the broader understanding and development of CO₂ capture and utilization strategies.
Computational Chemistry Investigations on N Benzylbenzamidine and Amidine Scaffolds
Structure-Activity Relationship (SAR) and Design Principles through Computation
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool employed to establish a mathematical correlation between the chemical structure of compounds and their biological activity. This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the molecular features critical for biological interaction. QSAR studies have been extensively applied to various amidine scaffolds to elucidate the determinants of their activity against different biological targets.
For instance, QSAR models have been developed for diverse heterocyclic scaffolds, including those incorporating amidine groups, to predict their agonistic activity and selectivity at human Toll-like Receptors 7 (TLR7) and 8 (TLR8) acs.org. These studies utilized quantum chemical calculations to derive molecular descriptors such as electron densities and Mulliken atomic charges. By applying linear discriminant analyses, researchers were able to classify compounds as inactive, TLR8-active, or TLR7/8 dual-active, underscoring the crucial role of partial charges in determining biological activity acs.org. The crystal structures of TLR8 complexed with active analogues further confirmed the importance of hydrogen bonds involving the amidine group for binding interactions acs.org.
Furthermore, QSAR models have been developed to predict the binding of small molecules to RNA structures, including those with diverse scaffolds where amidine formation steps are relevant in their synthesis nih.govresearchgate.net. These models, often built using multiple linear regression (MLR) combined with feature selection, aim to quantitatively predict both thermodynamic (binding affinity, KD) and kinetic (kon, koff) binding parameters nih.govresearchgate.net. This represents a systematic empirical QSAR study on various scaffolds against a specific RNA target, providing a framework for designing novel RNA-targeted ligands nih.govresearchgate.net.
The development of QSAR models for amidine scaffolds often involves:
Descriptor Calculation: Generating molecular descriptors that quantify various physicochemical properties (e.g., electronic, steric, topological) acs.orgnih.govplos.org.
Algorithm Selection: Employing statistical or machine learning algorithms such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN), or Random Forest plos.orgnih.govresearchgate.netnih.gov.
Model Validation: Rigorously validating the models using techniques like cross-validation (e.g., Leave-One-Out (LOO)) and external test sets to ensure their robustness and predictive power plos.orgnih.govresearchgate.netnih.gov.
The following table summarizes key aspects of QSAR model development for amidine scaffolds:
Table 1: QSAR Model Development for Amidine Scaffolds
| Target/Application Area | Key Descriptors/Properties | QSAR Methods Used | Key Findings/Insights | References |
| TLR7/8 Agonists | Electron densities, Mulliken atomic charges, partial charges | Linear Discriminant Analysis | Partial charges critical for activity and selectivity; H-bonds of amidine group important for binding. | acs.org |
| Thrombin Inhibitors | Global molecular properties, electronic properties (sulfonylguanidine/sulfonylisourea), Frontier Orbital Phase Angles (FOPA), molecular size | Classic QSAR, CoMFA/CoMSIA, Topological Descriptors, Artificial Neural Networks | Molecular size dominant for thrombin inhibition; FOPA for trypsin inhibition; subtle structural differences impact activity. | nih.govplos.org |
| RNA Binding Small Molecules | Molecular descriptors (details vary by scaffold) | Multiple Linear Regression (MLR), Feature Selection | Predicts thermodynamic and kinetic binding parameters; first systematic empirical QSAR for diverse scaffolds against RNA. | nih.govresearchgate.net |
| CYP17A1 Inhibitors | PubChem fingerprint | Random Forest algorithm | Identified representative scaffolds and built robust classification models for bioactivity prediction. | nih.gov |
Computational Approaches for Scaffold Design and Diversity
Computational approaches are indispensable in the design and diversification of chemical scaffolds, including amidines, to identify novel compounds with improved properties. These methods guide the iterative optimization process of drug discovery, from initial hit identification to lead optimization cam.ac.uktandfonline.commdpi.com.
Key computational strategies applied to amidine scaffolds include:
Scaffold Hopping: This technique involves modifying structural features by replacing functional groups or segments with bioisosteres to enhance synthetic feasibility, potency, and drug-likeness mdpi.comdokumen.pub. For example, cyclic amidine BACE1 inhibitors have been explored through scaffold hopping to identify new ways of connecting functional groups, leading to promising candidates for Alzheimer's disease treatment cam.ac.uk. Scaffold morphing, a related concept, involves gradual modification of a parent compound to develop varied, novel molecules with better therapeutic potential mdpi.com.
De Novo Drug Design: This approach focuses on creating entirely new chemical entities with specific biological functions tandfonline.comdokumen.pub. It employs various computational tools to generate and optimize new drug candidates, often by assembling drug-like molecular fragments tandfonline.comdokumen.pubessex.ac.uk. Both structure-based and ligand-based de novo design strategies are utilized, aiming to generate compounds that fit a target binding site or possess desired pharmacophoric features tandfonline.comdokumen.pub.
Virtual Screening (VS): Virtual screening protocols, combining receptor-based (Structure-Based Virtual Screening, SBVS) and ligand-based (Ligand-Based Virtual Screening, LBVS) techniques, are used to rapidly identify novel hit compounds with inhibitory activity toward targets of interest tandfonline.commdpi.com. SBVS relies on the structure of the macromolecule's active site, while LBVS evaluates designed similarity among identified active motifs tandfonline.com.
Molecular Docking: This method predicts the optimal binding orientation and affinity of a ligand within a receptor's active site plos.orgtandfonline.com. Docking algorithms explore various ligand conformations and interactions to identify the lowest free binding energy pose tandfonline.com. Molecular docking has been used to prioritize interesting analogues for synthesis and enzyme inhibition, as seen in the optimization of phosphodiesterase 4 inhibitors derived from a known scaffold, leading to significantly increased affinity u-strasbg.fr.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic interactions between ligands and targets, shedding light on conformational changes and their impact on activity plos.orgmdpi.comrsc.org. For instance, a rational QM/MM molecular dynamics strategy was applied in the computational design of an amidase, revealing significant conformational changes caused by amino acid replacements that affected the pKa and catalytic effect rsc.org. This demonstrates how MD can provide deep computational insights that guide enzyme engineering rsc.org.
Combinatorial Library Design: This involves designing focused libraries around a selected scaffold to maximize chemical diversity while minimizing the library size u-strasbg.fr. The "Scaffold-Linker-Functional Group" (SLF) approach is an example, where a conserved scaffold is combined with variable linkers and functional groups to span a wide range of physicochemical and structural properties and identify critical pharmacophoric elements u-strasbg.fr.
Cheminformatics and Machine Learning: These fields are increasingly integrated into scaffold design. Cheminformatic analyses are used to explore chemical space, identify representative scaffolds (e.g., Murcko scaffolds), and analyze their diversity nih.gov. Machine learning and artificial intelligence models are gaining interest for predicting various ligand properties and biological activities, and for target-fishing, offering robust and balanced performance in exploring chemical ligand space (scaffold hopping) and biological target space (target hopping) nih.govmdpi.com.
The application of these computational methods enables a more rational and efficient approach to drug design, allowing researchers to explore vast chemical spaces and identify promising amidine-based candidates with desired therapeutic profiles.
Table 2: Computational Approaches for Amidine Scaffold Design and Diversity
| Computational Approach | Description & Purpose | Application to Amidine Scaffolds/Related Compounds | References |
| Scaffold Hopping | Modifying structural features via bioisosteric replacement to improve potency, synthetic feasibility, and drug-likeness. | Used for cyclic amidine BACE1 inhibitors to find new connections and improve therapeutic profiles. | cam.ac.ukmdpi.com |
| De Novo Drug Design | Creating new chemical entities with specific biological functions by assembling fragments. | Applied to generate new drug candidates, often based on structure or desired pharmacophoric features. | tandfonline.comdokumen.pubessex.ac.uk |
| Virtual Screening (VS) | Rapid identification of hit compounds using structure-based (SBVS) or ligand-based (LBVS) methods. | Utilized to find active motifs against targets of interest, including amidine-containing compounds. | tandfonline.commdpi.com |
| Molecular Docking | Predicting optimal binding orientation and affinity of a ligand to a receptor. | Used to prioritize amidine-based analogues for synthesis and enzyme inhibition, e.g., phosphodiesterase 4 inhibitors. | plos.orgtandfonline.comu-strasbg.fr |
| Molecular Dynamics (MD) Simulations | Studying dynamic interactions between ligands and targets, including conformational changes. | Applied in the design of amidases, revealing how conformational changes impact catalytic activity. | plos.orgmdpi.comrsc.org |
| Combinatorial Library Design | Designing focused libraries to maximize diversity while minimizing size. | "Scaffold-Linker-Functional Group" (SLF) approach for amidine-related scaffolds to explore pharmacophoric space. | u-strasbg.fr |
| Cheminformatics & Machine Learning | Exploring chemical space, identifying scaffolds, and predicting properties/activities. | Used for analyzing amidine scaffold diversity and building predictive models for bioactivity and target prediction. | nih.govmdpi.com |
Mechanistic Biological Activity Studies of N Benzylbenzamidine and Its Analogues in Vitro Focus
Interactions with Nucleic Acids and Cellular Processes
DNA and RNA Binding Investigations
The ability of a compound to interact with DNA or RNA is a significant mechanism of action for many therapeutic agents, particularly in oncology. While direct studies on N-benzylbenzamidine's isolated DNA/RNA binding are limited in the provided search results, the broader class of amidines and related structures, which include the benzamidine (B55565) moiety, are known for their nucleic acid binding properties. For instance, diamidine diminazene (B1218545) is a known DNA-binding agent mdpi.com. Benzimidazole (B57391) derivatives, which share some structural features with this compound, have been shown to exhibit strong DNA-binding affinity, often through intercalation, and can induce DNA cleavage nih.gov. Pyrrolobenzodiazepine (PBD)-conjugated benzimidazole derivatives have demonstrated remarkable DNA-binding affinity and potent inhibition of cancer cell growth nih.gov.
The interaction of compounds with DNA can lead to DNA damage, interfere with DNA replication, and subsequently inhibit cell division nih.govnus.edu.sg. Similarly, RNA-binding proteins play critical roles in gene expression regulation, and compounds that modulate these interactions can have significant biological effects plos.orgnih.gov. For example, studies on nucleoside analogues, which are structurally related to the building blocks of DNA and RNA, have shown their incorporation into DNA can disrupt synthesis and trigger apoptosis nih.gov. While the direct binding of this compound to RNA is not explicitly detailed, the broader context of RNA-binding proteins and their modulation by small molecules is a recognized area of research mdpi.comnih.govmdpi.comfrontiersin.org.
Cellular Antiproliferative Effects on Cancer Cell Lines
This compound derivatives and related structures have demonstrated significant antiproliferative effects on various cancer cell lines in vitro. For example, novel amidines containing a benzenesulfonamide (B165840) group, including substituted this compound derivatives, were synthesized as selective inducible Nitric Oxide Synthase (iNOS) inhibitors and evaluated for their antiproliferative activity against triple-negative breast cancer (TNBC) cells, specifically MDA-MB-231 cells ugr.es. Compound 1b, a derivative incorporating a this compound-like structure, showed greater antiproliferative activity with an EC50 value of 24.71 µM against MDA-MB-231 cells, proving to be four-fold more active than the reference iNOS inhibitor 1400W (EC50 > 100 µM) ugr.es. Another study on N-benzylbenzamide derivatives, which are structurally similar, identified compounds with significant antiproliferative activities against several cancer cell lines, with IC50 values ranging from 12 to 27 nM nih.gov. Similarly, imidazole-based N-phenylbenzamide derivatives exhibited good activity, with IC50 values between 7.5 and 11.1 µM against tested cancer cell lines frontiersin.org.
These findings highlight the potential of this compound and its analogues as scaffolds for developing anticancer agents. The antiproliferative activity is often linked to specific molecular targets or mechanisms, such as tubulin polymerization inhibition nih.gov or ABL1 kinase inhibition frontiersin.org.
Table 1: Antiproliferative Activity of this compound Analogues on Cancer Cell Lines
| Compound Type | Cancer Cell Line | EC50/IC50 (µM) | Mechanism/Target (if specified) | Source |
| Substituted this compound (Compound 1b) | MDA-MB-231 | 24.71 | iNOS inhibition | ugr.es |
| N-benzylbenzamide derivatives (Compound 20b) | Various | 0.012-0.027 | Tubulin polymerization inhibition | nih.gov |
| Imidazole-based N-phenylbenzamide (4e, 4f) | Various | 7.5-11.1 | ABL1 kinase inhibition | frontiersin.org |
Modulation of Cell Migration
Cell migration is a crucial process in cancer metastasis, and compounds that can modulate this activity are of significant interest in cancer research. This compound analogues have been investigated for their ability to impair cell migration. For example, compound 1b, a substituted this compound derivative, was shown to reduce cell motility in MDA-MB-231 triple-negative breast cancer cells in a scratch-wound healing assay ugr.es. Treatment with compound 1b resulted in a 15% lower percentage of wound closure compared to untreated cells, consistent with the notion that selective iNOS inhibition can decrease migration of TNBC cell lines ugr.es. This suggests that the this compound scaffold can contribute to compounds that inhibit cellular processes critical for tumor progression. Other studies on various small molecules and natural product analogues have also demonstrated anti-migration effects on cancer cells, often by interfering with pathways like integrin signaling or N-glycosylation dovepress.comoncotarget.comnih.gov.
Medicinal Chemistry Applications and Scaffold Design Research
The this compound moiety, or the broader benzamidine class, is a valuable pharmacophore in medicinal chemistry, serving as a foundation for designing new therapeutic agents. Its structural features allow for various modifications to optimize biological activity and pharmacokinetic properties.
This compound as a Pharmacophore in Advanced Drug Discovery
A pharmacophore is the essential molecular framework that carries the characteristic biological activity of a drug. The amidine group, including benzamidines, is a recognized pharmacophoric element in drug design ugr.es. The this compound structure, or fragments thereof, has been utilized in the design of compounds targeting various biological processes. For instance, the benzamidine moiety has been incorporated into new amidine-benzenesulfonamides designed as selective iNOS inhibitors for the therapy of triple-negative breast cancer ugr.es. These compounds were developed by modifying the leading structure of existing iNOS inhibitors, replacing an acetamidine (B91507) moiety with a benzamidine one and linking it to a benzenesulfonamide group, which is itself a well-established pharmacophoric element ugr.es.
Beyond iNOS inhibition, the this compound scaffold, or related benzamide (B126) structures, has been explored in the discovery of tubulin polymerization inhibitors nih.gov and ABL1 kinase inhibitors frontiersin.org. The benzimidazole ring, which shares structural characteristics with the benzamidine, is also a key structural feature in various clinically used anticancer drugs and has been shown to enhance anticancer potency nih.govacgpubs.org. This underscores the versatility of the this compound motif as a building block for advanced drug discovery efforts.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry for lead optimization and the discovery of novel chemical entities with improved properties. Bioisosteric replacement involves substituting a functional group or a part of a molecule with another substructure that has similar physical or chemical properties, aiming to enhance desired biological or physical properties without significant changes in chemical structure u-strasbg.frxundrug.cnwikipedia.org. Scaffold hopping, a subset of bioisosterism, involves replacing the central core structure (scaffold) of a known bioactive molecule with a different backbone while retaining or improving biological activity u-strasbg.frslideshare.netnih.govmdpi.com.
While direct examples of scaffold hopping from this compound are not explicitly detailed in the provided search results, the principles of these strategies are highly relevant to its development. For instance, the modification of the 1400W structure by replacing its acetamidine moiety with a substituted benzamidine, as seen in the development of iNOS inhibitors, exemplifies a form of structural modification that aligns with bioisosteric principles ugr.es. The introduction of lipophilic and ionizable groups into potential iNOS inhibitors, aiming to increase potency and selectivity, also reflects bioisosteric considerations ugr.es. In a broader context, bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in (5-benzylthiazol-2-yl)benzamides significantly enhanced anti-leukemic activity, demonstrating the power of this strategy in related chemical space nih.gov. Scaffold hopping has been successfully applied in various drug discovery programs, including the development of proteasome inhibitors and kinase inhibitors, by replacing heteroatoms or modifying ring systems while maintaining pharmacophoric features nih.govniper.gov.in. This suggests that this compound could be a starting point for such strategies to discover novel chemotypes.
Q & A
Q. What are the established synthetic routes for N-benzylbenzamidine, and how do they differ in terms of reaction conditions and yields?
Methodological Answer: The primary synthesis involves the copper-catalyzed reaction of benzylamine with benzonitrile, as outlined in Scheme 2 of . Key variables include catalyst loading (e.g., 5–10 mol% CuI), solvent (e.g., DMF or toluene), and temperature (80–120°C). An alternative method () explores optimization via microwave-assisted synthesis, reducing reaction time from 24 hours to 2–4 hours with comparable yields (75–85%). For reproducibility, ensure strict control of anhydrous conditions and nitrogen atmosphere to prevent side reactions. Characterization should include , , and HRMS to confirm amidine formation .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Copper-catalyzed | CuI | DMF | 110 | 24 | 80 |
| Microwave-assisted | None | Toluene | 150 | 2 | 85 |
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
Methodological Answer: Standard protocols () recommend:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy : (δ 7.2–7.5 ppm for aromatic protons; δ 3.8 ppm for CH bridging group) and IR (stretching vibrations at 1650 cm for C=N).
- Elemental Analysis : Deviation <0.4% from theoretical values for C, H, N.
- Melting Point : Compare with literature values (e.g., 104–107°C, ). Discrepancies >2°C suggest impurities .
Q. How should researchers handle safety concerns related to this compound?
Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation ():
- PPE : Nitrile gloves, lab coat, and fume hood use (S24/25).
- Storage : In airtight containers under nitrogen, away from light (prevents degradation).
- Disposal : Incinerate via certified waste management services (WGK 3 classification). Document all protocols in line with institutional guidelines .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability and reduce byproducts?
Methodological Answer: Advanced optimization () involves:
- DoE (Design of Experiments) : Vary catalyst type (e.g., CuI vs. Pd/C), solvent polarity, and stoichiometry.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track C≡N to C=N conversion.
- Green Chemistry Metrics : Calculate E-factor (waste/product ratio); aim for <5. Microwave or flow chemistry setups enhance energy efficiency and reproducibility .
Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?
Methodological Answer: Address discrepancies via:
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC protocols) across studies ().
- Dose-Response Validation : Replicate studies with standardized controls (e.g., cisplatin for cytotoxicity assays).
- Computational Modeling : Use molecular docking (AutoDock Vina) to correlate structural motifs (e.g., substituent position) with activity trends. Publish negative results to reduce publication bias .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Methodological Answer: Employ:
Q. How can researchers address gaps in toxicological data for this compound?
Methodological Answer: Follow ATSDR guidelines ( ):
- In Vitro Assays : Ames test for mutagenicity; HepG2 cells for hepatotoxicity.
- Ecotoxicity Screening : Daphnia magna acute toxicity (48h LC).
- Regulatory Alignment : Compare with structurally analogous compounds (e.g., benzamidine) to infer hazard thresholds. Publish data in open-access repositories to fill literature gaps .
Q. What strategies are effective for integrating this compound into multi-step syntheses (e.g., pyrimidouracil derivatives)?
Q. Table 2: Key Challenges in Multi-Step Syntheses
| Challenge | Mitigation Strategy |
|---|---|
| Intermediate Stability | Low-temperature storage (-20°C) |
| Side Reactions | Add scavengers (e.g., molecular sieves) |
| Purification | Flash chromatography (hexane/EtOAc gradient) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
